molecular formula C8H16FNO2 B13203877 2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid

2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid

Cat. No.: B13203877
M. Wt: 177.22 g/mol
InChI Key: NJCQSHPAXJPNOB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluoroethyl group, and a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable amino acid precursor with a fluoroethylating agent. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base, such as sodium hydride, in aprotic solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-fluoroethyl)-4-methylhexanoic acid
  • 2-Amino-2-(2-chloroethyl)-4-methylpentanoic acid
  • 2-Amino-2-(2-bromoethyl)-4-methylpentanoic acid

Uniqueness

2-Amino-2-(2-fluoroethyl)-4-methylpentanoic acid is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. The fluoroethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H16FNO2

Molecular Weight

177.22 g/mol

IUPAC Name

2-amino-2-(2-fluoroethyl)-4-methylpentanoic acid

InChI

InChI=1S/C8H16FNO2/c1-6(2)5-8(10,3-4-9)7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

NJCQSHPAXJPNOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCF)(C(=O)O)N

Origin of Product

United States

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